molecular formula C10H13ClN2O3 B2483892 Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate CAS No. 2490413-04-0

Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate

Cat. No. B2483892
CAS RN: 2490413-04-0
M. Wt: 244.68
InChI Key: LPTCGWKUKVIGDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting from chloro-dimethoxypyrimidine derivatives combined with tert-butyl cyanoacetate, utilizing catalysts and specific reactant compositions to achieve high yields. For example, tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate was prepared from 2-chloro-4,6-dimethoxypyrimidine and tert-butyl cyanoacetate under optimal conditions to achieve a yield above 90% (Jin Dong-yuan, 2010).

Molecular Structure Analysis

Molecular and solid-state structures of similar compounds have been elucidated using techniques like X-ray diffraction, 1H NMR, 13C NMR, CI mass spectroscopy, and B3LYP calculations. These studies provide detailed insights into the compounds' geometric parameters, confirming their structural integrity and the influence of substituents on molecular configurations (Jana Tomaščiková et al., 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate can be inferred from related studies. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates exhibit strong enolization, and their reactions are influenced by catalysts like Ag(I) salts, leading to various cyclizations and formations of novel compounds (David Hermann & R. Brückner, 2018).

Physical Properties Analysis

Research on similar compounds highlights the significance of molecular design on physical properties such as solubility, glass transition temperatures, and dielectric constants. For instance, polyimides containing di-tert-butyl side groups showed low dielectric constants and high glass transition temperatures due to increased interchain distance and decreased intermolecular interaction (Y. Chern et al., 2009).

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are used to retard oxidative reactions in industrial and commercial products. Studies have shown these compounds, and their transformation products, exist in various environmental matrices and human samples, suggesting potential pathways for human exposure. The toxicity studies indicate liver toxicity, endocrine-disrupting effects, and carcinogenic potential in some SPAs, highlighting the need for future research on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether

Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has shown that this method can effectively convert MTBE into less harmful compounds. This study provides insights into alternative methods for the decomposition and conversion of MTBE, which is crucial due to its extensive use as a gasoline additive and environmental pollutant (Hsieh et al., 2011).

Biodegradation of Ethyl Tert-Butyl Ether in Soil and Groundwater

A review focusing on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater has identified microorganisms capable of degrading ETBE aerobically. The study suggests areas for future research, including the investigation of anaerobic biodegradation pathways and the effects of co-contaminants on ETBE biodegradation (Thornton et al., 2020).

Application of Polymer Membranes for Fuel Additive Purification

The purification of methyl tert-butyl ether (MTBE) from methanol using pervaporation demonstrates the effectiveness of polymer membranes in separating azeotropic mixtures. This review analyzes various polymer membranes, highlighting poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes for their optimal transport properties in the separation process (Pulyalina et al., 2020).

Microbial Degradation of Fuel Oxygenates

This review discusses the degradation pathways of fuel oxygenates like MTBE and tert-butyl alcohol (TBA) under various redox conditions. Despite the potential for biodegradation under oxic and nearly all anoxic conditions, the slow biodegradation rates compared to hydrocarbons limit the use of in situ biodegradation as a remediation option at gasoline-contaminated sites (Schmidt et al., 2004).

Safety and Hazards

No specific safety hazards are reported for this compound .

properties

IUPAC Name

tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)5-13-6-12-7(11)4-8(13)14/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTCGWKUKVIGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC(=CC1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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